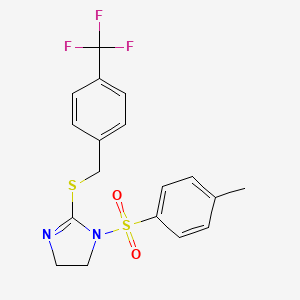

1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Description

1-Tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative characterized by a toluenesulfonyl (tosyl) group at the 1-position and a para-trifluoromethylbenzylthio substituent at the 2-position. The 4,5-dihydroimidazole core introduces partial saturation, reducing aromaticity compared to fully unsaturated imidazoles, which may influence electronic properties and reactivity.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2S2/c1-13-2-8-16(9-3-13)27(24,25)23-11-10-22-17(23)26-12-14-4-6-15(7-5-14)18(19,20)21/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWKYPVDNPEYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by its unique structural features, including a tosyl group and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Imidazole Ring : This can be achieved through the Van Leusen imidazole synthesis, which involves reacting tosylmethyl isocyanide with suitable aldehydes and amines.

- Introduction of the Dimethylbenzylthio Group : This step generally employs nucleophilic substitution reactions.

- Tosylation : The imidazole derivative is treated with tosyl chloride in the presence of a base to introduce the tosyl group.

Biological Activity Overview

The biological activities of 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole have been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study conducted on various imidazole derivatives showed that compounds with similar structures to 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer effects of imidazole derivatives have shown promising results. For instance, compounds similar to 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole have been tested against various cancer cell lines and exhibited cytotoxic effects. Notably, studies indicated that these compounds could induce apoptosis in cancer cells, particularly in breast cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and the tosyl moiety can significantly influence its efficacy and selectivity towards specific biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and can improve membrane permeability .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Activity : A series of imidazole derivatives were synthesized and screened against various pathogens. The results showed that modifications to the benzyl group enhanced antimicrobial efficacy by increasing binding affinity to bacterial targets .

- Anti-inflammatory Research : In a preclinical model of inflammation, an imidazole derivative similar to 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole demonstrated a reduction in inflammatory markers compared to controls .

- Cytotoxicity in Cancer Cells : A recent study evaluated several imidazole derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The findings indicated that certain structural modifications led to increased cytotoxicity and enhanced apoptotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural homology with other 4,5-dihydro-1H-imidazoles featuring sulfonyl and benzylthio substituents. Key analogues include:

Compound A : 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)

- 1-Position : Unsubstituted (H).

- 2-Position : Ortho-chlorobenzylthio group.

- Molecular Formula : C₁₀H₁₁ClN₂S.

- Key Features : The ortho-chloro substituent introduces steric hindrance and moderate electron-withdrawing effects. The absence of a sulfonyl group reduces hydrophobicity compared to the target compound.

Compound B : 1-Benzenesulfonyl-2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole

- 1-Position : Benzenesulfonyl group (lacking the methyl group in tosyl).

- 2-Position : 3,4-Dichlorobenzylthio group.

- Molecular Formula : C₁₆H₁₃Cl₂N₂O₂S₂.

Target Compound : 1-Tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

- 1-Position : Tosyl group (para-methylbenzenesulfonyl).

- 2-Position : Para-trifluoromethylbenzylthio group.

- Molecular Formula : C₁₉H₁₉F₃N₂O₂S₂ (estimated).

Q & A

What are the common synthetic routes for preparing 1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole, and what key reaction parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tosyl group can be introduced via reaction of a 4,5-dihydroimidazole precursor with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine). The benzylthio moiety is then added through S-alkylation using a benzyl bromide derivative substituted with a trifluoromethyl group. Key parameters include reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric control to minimize by-products like disulfides. Similar compounds, such as 4-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole derivatives, have been synthesized using Pd-catalyzed cross-coupling or Mitsunobu conditions .

How can researchers optimize the regioselectivity of the tosyl group introduction in the imidazole ring during synthesis?

Answer: Regioselectivity is influenced by the electronic environment of the imidazole nitrogen atoms. Pre-functionalization with electron-withdrawing groups (e.g., trifluoromethyl) can direct tosylation to the less hindered nitrogen. Using bulky bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) or low-temperature conditions (~0°C) further suppresses competing O-tosylation. Monitoring via thin-layer chromatography (TLC) or LC-MS at intermediate stages helps identify and eliminate regioisomeric impurities .

What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be observed?

Answer:

- ¹H/¹³C NMR : Aromatic protons from the tosyl and benzyl groups appear at δ 7.2–8.1 ppm. The CF₃ group shows a distinct quartet in ¹⁹F NMR (~-63 ppm) and a ¹³C signal at δ ~122 ppm.

- FTIR : S=O stretches (1360–1300 cm⁻¹) confirm the tosyl group; C-F stretches (1100–1200 cm⁻¹) validate the trifluoromethyl moiety.

- HRMS : The molecular ion peak (e.g., m/z 479.1027 for analogous compounds) confirms the molecular formula .

How can X-ray crystallography resolve ambiguities in the molecular structure when NMR data is inconclusive?

Answer: Single-crystal X-ray diffraction provides unambiguous determination of regiochemistry and stereochemistry. Programs like SHELXL refine crystal structures even with twinned data, enabling precise measurement of bond angles (e.g., C-S-C in the thioether linkage) and torsion angles (e.g., orientation of the benzyl group). This method has resolved ambiguities in similar imidazole derivatives .

What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates the product from unreacted precursors.

- Recrystallization : Ethanol/dichloromethane mixtures yield high-purity crystals.

- Preparative HPLC : A C18 column with acetonitrile/water mobile phases achieves ≥98% purity, as demonstrated for related imidazoles .

How can computational chemistry predict metabolic pathways of this compound in preclinical studies?

Answer: Density functional theory (DFT) identifies reactive sites (e.g., sulfur atoms prone to oxidation). Software like MetaSite predicts phase I metabolites (e.g., hydroxylation at the benzyl position) and phase II conjugates (e.g., glucuronidation). Molecular dynamics (MD) simulations assess membrane permeability, which correlates with bioavailability in vivo .

What are the typical applications of this compound in medicinal chemistry research?

Answer: The trifluoromethyl group enhances metabolic stability, while the thioether and tosyl moieties enable interactions with enzyme active sites (e.g., kinases or proteases). Similar compounds are explored as selective inhibitors in cancer therapy or antimicrobial agents. For example, derivatives with analogous substituents show activity in kinase inhibition assays .

How can contradictory bioassay results between in vitro and in vivo models be reconciled?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.

- Proteomic Analysis : Detect off-target binding in complex biological matrices.

- Prodrug Strategies : Modify solubility (e.g., phosphate esters) to enhance in vivo efficacy. Studies on imidazole-based kinase inhibitors highlight these approaches .

What handling precautions are necessary to ensure compound stability during experiments?

Answer: Store at -20°C under argon to prevent oxidation of the thioether group. Use anhydrous solvents (e.g., THF) during synthesis and avoid prolonged light exposure, which may degrade the tosyl moiety. Safety data for analogous thioethers recommend glovebox use for air-sensitive steps .

How can researchers differentiate between direct enzyme inhibition and off-target effects mediated by the trifluoromethyl group?

Answer:

- Competitive Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity against the target enzyme.

- Mutagenesis Studies : Modify active-site residues to disrupt interactions with the trifluoromethyl group.

- Docking Simulations : Software like AutoDock Vina predicts binding modes, helping distinguish specific vs. nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.